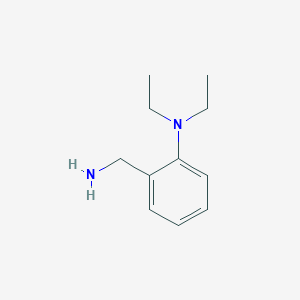

2-(アミノメチル)-N,N-ジエチルアニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

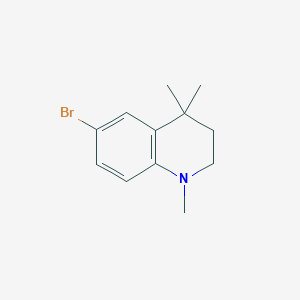

2-(Aminomethyl)-N,N-diethylaniline is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Aminomethyl)-N,N-diethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-N,N-diethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

エナンチオ選択的合成

2-(アミノメチル)-N,N-ジエチルアニリン: は、キラル化合物のエナンチオ選択的合成に使用されます。 プロリン触媒による不斉α-アミノ化に続いて還元的アミノ化を行うアルデヒドからの1,2-ジアミンの合成のための効率的な方法が報告されています 。このプロセスは、高いエナンチオ選択性を持つ化合物を生成するため、目的の生物学的活性を有する医薬品を製造する製薬業界にとって重要です。

医薬品中間体

この化合物は、製薬業界における中間体として役立ちます。 これは、さまざまな医薬品、特に多くの天然物や医薬品に存在するインドール環構造を含む医薬品の合成に関与しています .

抗生物質開発

研究者らは、2-(アミノメチル)-N,N-ジエチルアニリン誘導体を用いた新規抗生物質の開発について研究しています。 例えば、アリール置換アミノメチルスペクチノマイシン抗生物質は、潜在的な広域スペクトル抗生物質として開発されており、現在の治療法に抵抗性のある感染症を治療し、同時に安全性和薬物動態特性が向上する可能性があります .

作用機序

Target of Action

The primary targets of 2-(Aminomethyl)-N,N-diethylaniline are bacterial membranes . This compound belongs to the class of cationic polymers, which are thought to be the last frontier in antibacterial development . These polymers target bacterial membranes, providing several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .

Mode of Action

The mode of action of 2-(Aminomethyl)-N,N-diethylaniline involves interaction with its targets, leading to changes in the bacterial cells. The compound is thought to damage bacterial membranes, leading to their death . .

Biochemical Pathways

It is known that cationic polymers like this compound can disrupt bacterial membranes, potentially affecting a wide range of cellular processes

Result of Action

The result of the action of 2-(Aminomethyl)-N,N-diethylaniline is the death of bacterial cells. By damaging bacterial membranes, the compound can kill bacteria rapidly and effectively . This makes it a promising candidate for the development of new antibacterial agents.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(Aminomethyl)-N,N-diethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, which can influence the enzyme’s activity and the overall metabolic pathway.

Cellular Effects

The effects of 2-(Aminomethyl)-N,N-diethylaniline on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for cell signaling . Additionally, 2-(Aminomethyl)-N,N-diethylaniline can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in cellular metabolism and growth .

Molecular Mechanism

At the molecular level, 2-(Aminomethyl)-N,N-diethylaniline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases by binding to their active sites . This binding interaction can prevent the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway in which the enzyme is involved. Additionally, 2-(Aminomethyl)-N,N-diethylaniline can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Aminomethyl)-N,N-diethylaniline over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties, which may influence the long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 2-(Aminomethyl)-N,N-diethylaniline can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-(Aminomethyl)-N,N-diethylaniline vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-(Aminomethyl)-N,N-diethylaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 2-(Aminomethyl)-N,N-diethylaniline within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can be distributed to various subcellular compartments, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 2-(Aminomethyl)-N,N-diethylaniline is essential for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of specific targeting signals or post-translational modifications can direct it to particular compartments or organelles, influencing its biochemical activity and function .

特性

IUPAC Name |

2-(aminomethyl)-N,N-diethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCALVTLLSKYQMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)